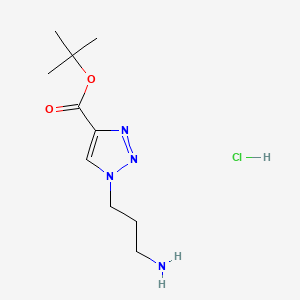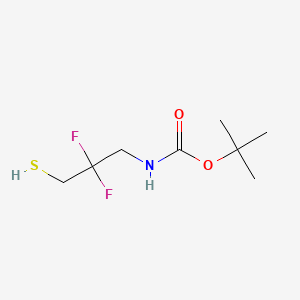
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the pyrazine ring, which is often used in pharmaceuticals, makes this compound a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrazine derivative. One common method involves the nucleophilic substitution reaction where 3,5-dimethyl-1H-pyrazole is reacted with 2-chloropyrazine-2-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The pyrazine ring can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization: The presence of the nitrile group allows for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazine derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Aplicaciones Científicas De Investigación
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor for various enzymes or receptors.
Materials Science: Its unique electronic properties can be exploited in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used in studies to understand the interaction of pyrazole and pyrazine derivatives with biological systems.
Mecanismo De Acción
The mechanism of action of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile is unique due to the combination of the pyrazole and pyrazine rings, which imparts distinct electronic and steric properties. This combination can lead to unique reactivity and interaction profiles compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H9N5 |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
5-(3,5-dimethylpyrazol-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H9N5/c1-7-3-8(2)15(14-7)10-6-12-9(4-11)5-13-10/h3,5-6H,1-2H3 |
Clave InChI |
QJHVEJQKAKASTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NC=C(N=C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone](/img/structure/B15296336.png)

![Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B15296345.png)



![Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans](/img/structure/B15296374.png)
![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B15296380.png)
